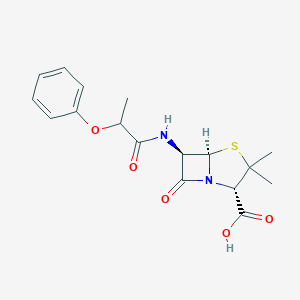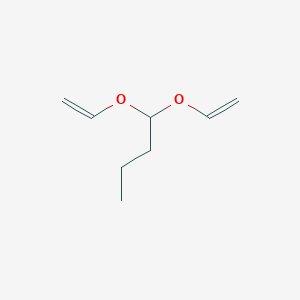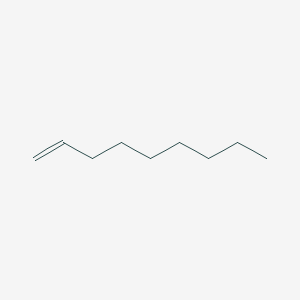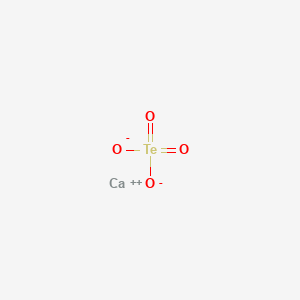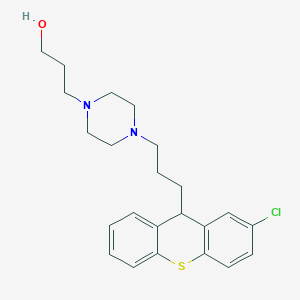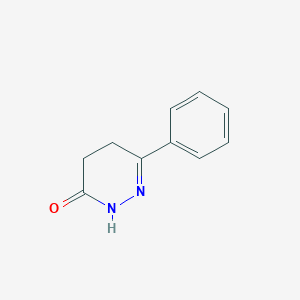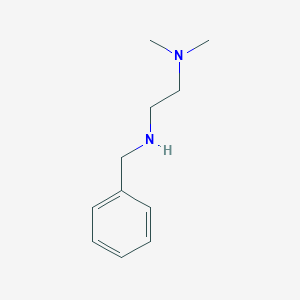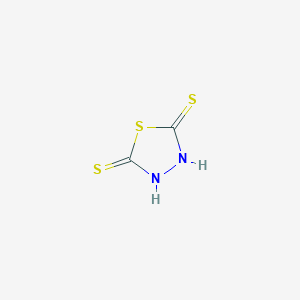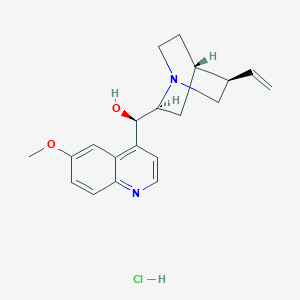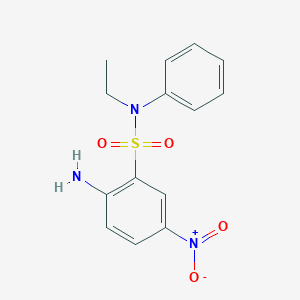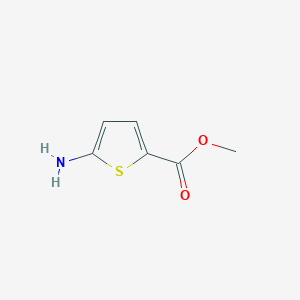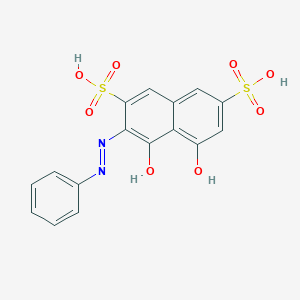
4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid
Descripción general
Descripción
4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid (commonly known as Sudan III) is a synthetic dye that belongs to the azo dye family. Sudan III is widely used in scientific research applications due to its unique properties, including its high solubility in water and its ability to bind to biological molecules such as proteins and nucleic acids.
Aplicaciones Científicas De Investigación
Pyroelectric Hybrid Materials
4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid (C.I. Acid Red 29) has been used to prepare pyroelectric hybrid materials with excellent pyroelectric character and high thermal stability. These materials, created through a sol–gel process involving Nb or Ta alkoxides, display no phase separation and are characterized using infrared spectrometry, atom force microscopy, and thermal gravimetry differential thermal analysis (Xu et al., 2008).
Synthesis and Characterization of Novel Azo Ligands
This compound has been involved in the synthesis of novel azo ligands like H2L and H2L1, which show high thermal stability and good metal extraction capacity. Their complexes with Cu(II), Ni(II), and Co(II) have been characterized by various methods, indicating a 2:1 metal:ligand ratio and exhibiting properties like binuclear azo ligands with an ONO donor set (Tunçel et al., 2008).
Autoxidation Reactions of Aromatic o-Aminohydroxynaphthalenes
This compound, as a mono- or disulfonated naphthalene derivative, is a common product of azo dyes' anaerobic reduction by microorganisms. Its behavior under aerobic conditions was evaluated through chemical preparation and exposure to air at neutral pH, leading to the formation of autoxidation products characterized by LC−MS and UV/VIS spectroscopy (Kudlich et al., 1999).
Treatment of DSD-acid Manufacturing Process Wastewater
Used in the synthesis of various dyes, this compound's derivatives are found in H-acid wastewater. A study explored a pretreatment method involving ferrous ion-peroxide oxidation combined with coagulation, demonstrating significant COD removal and increased biodegradability of the residue (Zhu et al., 1996).
Preparation and Characterization of Novel Sulfonated Copolyimide Membranes
This compound was used to prepare new copolyimides with controlled degrees of sulfonation, showing promising physical properties like thermal behavior, viscosity, and ion exchange capacity, essential for fuel cell membrane applications (Mehdipour‐Ataei et al., 2008).
Stripping Detection of Copper(II)
Incorporating this compound as an anionic complexing ligand into polypyrrole film during electropolymerization, it was used for the selective and regenerable detection of copper(II) in natural water and human hair samples, showing a low detection limit and high precision (Mohadesi & Taher, 2007).
Anti-inflammatory Biomolecular Activity
Novel derivatives of this compound have been synthesized and characterized, demonstrating potential anti-inflammatory activity through density functional theory, molecular docking, and molecular dynamic simulation. The studies reveal significant binding affinity and interaction with COXs enzymes, inhibiting the biosynthesis of prostaglandins, key mediators of inflammation and pain (Udoikono et al., 2022).
Propiedades
IUPAC Name |
4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8S2/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10/h1-8,19-20H,(H,21,22,23)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDLCOIGFNUHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425518 | |
| Record name | Chromotrope 2R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid | |
CAS RN |
13432-13-8 | |
| Record name | Chromotrope 2R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



